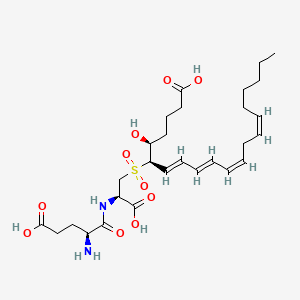
Ltf4 sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leukotriene F-4 sulfone induces changes in vascular permeability.
Wissenschaftliche Forschungsanwendungen
Biological Activities and Effects
- Synthesis and Biological Activities : Ltf4 sulfone, alongside Leukotriene F4 (LTF4), shows varied biological activities in guinea pigs. LTF4 induces bronchoconstriction when injected intravenously and affects vascular permeability when combined with PGE2. Ltf4 sulfone exhibits activities 2-5 times lower than LTF4 both in vitro and in vivo (Denis et al., 1982).
Effects of Perfluorinated Chemicals
- Effects on Long-term Potentiation : Studies on the effects of perfluorooctane sulfonate (PFOS) and its alternatives, such as perfluorohexane sulfonate (PFHxS), reveal their potential to affect cognitive ability by inhibiting Long-Term Potentiation (LTP) in rat hippocampal regions. This suggests a postsynaptic mechanism of action for these compounds (Zhang et al., 2016).
Insights into Perfluorinated Sulfonic-Acid Ionomers
- Review on Perfluorinated Sulfonic-Acid Membranes : A comprehensive review details recent advancements in the understanding of perfluorinated sulfonic-acid (PFSA) membranes. These membranes play a key role in bridging electrochemistry and polymer physics and have implications in various technological applications (Kusoglu & Weber, 2017).
Environmental Distribution and Toxicity
- Screening in Aquatic Organisms : The study of perfluorinated chemicals (including PFOS) in aquatic organisms reveals their widespread environmental distribution and potential as bioindicators of exposure to these chemicals (Fernández-Sanjuan et al., 2010).
- Microbial Degradation in the Environment : Research on the environmental biodegradability of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl carboxylic and sulfonic acids, is crucial for understanding their environmental fate and effects (Liu & Mejia Avendaño, 2013).
Applications in Battery Technology
- Sulfone-Based Electrolytes for Batteries : Sulfone-based electrolytes, including tetramethyl sulfone, are explored for use in high-voltage lithium-ion batteries, indicating potential applications in electric vehicle technology (Abouimrane et al., 2009).
Health Impact Studies
- Exposure to Polyfluoroalkyl Chemicals : Various studies have examined the impact of perfluorinated chemicals on human health, including their potential association with cholesterol levels, body weight, and insulin resistance (Nelson et al., 2009).
Eigenschaften
CAS-Nummer |
84745-89-1 |
|---|---|
Produktname |
Ltf4 sulfone |
Molekularformel |
C28H44N2O10S |
Molekulargewicht |
600.72 |
IUPAC-Name |
(5S,6R,7E,9E,11Z,14Z)-6-(((R)-2-((S)-4-amino-4-carboxybutanamido)-2-carboxyethyl)sulfonyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C28H44N2O10S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24(23(31)15-14-17-26(33)34)41(39,40)20-22(28(37)38)30-25(32)19-18-21(29)27(35)36/h6-7,9-13,16,21-24,31H,2-5,8,14-15,17-20,29H2,1H3,(H,30,32)(H,33,34)(H,35,36)(H,37,38)/b7-6-,10-9-,12-11+,16-13+/t21-,22-,23-,24+/m0/s1 |
InChI-Schlüssel |
JPPHWFJQZQFNHB-VJBFNVCUSA-N |
SMILES |
O=C(O)[C@H](CS(=O)([C@@H]([C@@H](O)CCCC(O)=O)/C=C/C=C/C=C\C/C=C\CCCCC)=O)NC(CC[C@@H](C(O)=O)N)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Leukotriene F-4 sulfone; Ltf4 sulfone; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



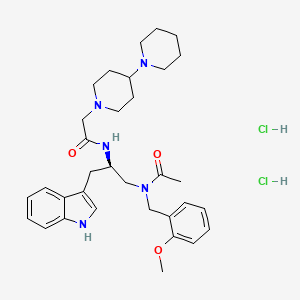


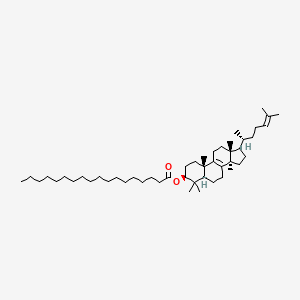

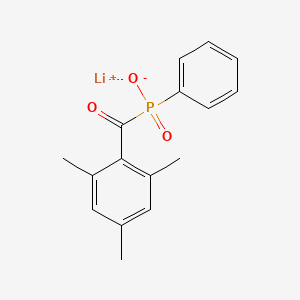
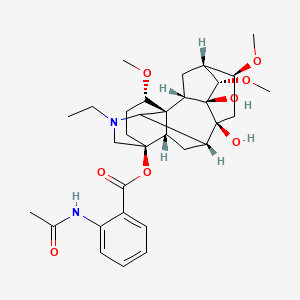


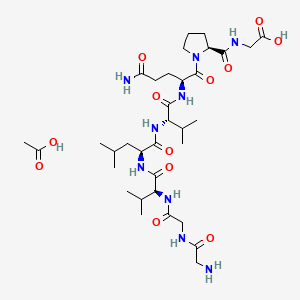
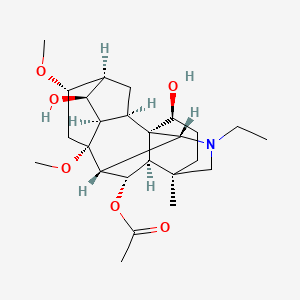
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)